(2-(Fluoromethyl)cyclobutyl)methanol

Description

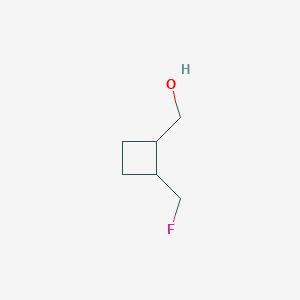

Structure

3D Structure

Properties

Molecular Formula |

C6H11FO |

|---|---|

Molecular Weight |

118.15 g/mol |

IUPAC Name |

[2-(fluoromethyl)cyclobutyl]methanol |

InChI |

InChI=1S/C6H11FO/c7-3-5-1-2-6(5)4-8/h5-6,8H,1-4H2 |

InChI Key |

ZBYOLQGMDNFFIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1CO)CF |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for 2 Fluoromethyl Cyclobutyl Methanol

General Synthetic Strategies for Fluorinated Cyclobutane (B1203170) Derivatives

The construction of fluorinated cyclobutane derivatives requires a combination of methods to build the four-membered ring and to introduce the fluorine-containing substituent. These strategies are often modular, allowing for the synthesis of a variety of structurally diverse compounds.

Cyclobutane Ring Construction via Cycloaddition Reactions

Cycloaddition reactions are a cornerstone in the synthesis of cyclobutane rings, providing a powerful and direct method for their formation. nih.gov These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

The [2+2] photocycloaddition of olefins is a widely utilized and powerful tool for the construction of cyclobutane rings. nih.gov This reaction involves the photochemical excitation of an alkene to a triplet state, which then undergoes a cycloaddition with another ground-state alkene to form the four-membered ring. Common photosensitizers for this reaction include acetone (B3395972) and benzophenone. A notable example is the visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives through a [2+2] photocycloaddition of quinolinones with 1-bromo-1-trifluoromethylethene, followed by a water-assisted hydrodebromination in a one-pot process. researchgate.net This method highlights the potential of using pre-fluorinated building blocks in the cycloaddition step to construct the desired fluorinated cyclobutane scaffold.

Strategies for Introducing the Fluoromethyl Moiety

The introduction of a fluoromethyl group (CH₂F) can be achieved through various fluorination techniques, each with its own advantages and substrate scope.

Nucleophilic fluorination is a common method for introducing fluorine into a molecule. This typically involves the displacement of a good leaving group, such as a tosylate or mesylate, by a fluoride (B91410) ion. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor, are frequently employed for the deoxyfluorination of alcohols to the corresponding alkyl fluorides. researchgate.net While direct synthesis of (2-(fluoromethyl)cyclobutyl)methanol via this route on the specific substrate is not extensively documented in readily available literature, the general principle is well-established. For instance, a hydroxyl group on a pre-formed cyclobutane ring system can be converted to a fluoromethyl group. The challenge often lies in achieving high selectivity and avoiding side reactions, especially with the strained cyclobutane ring.

The table below summarizes common nucleophilic fluorinating agents and their general applications.

| Reagent Name | Common Abbreviation | Typical Applications |

| Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination of alcohols, aldehydes, and ketones. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | A more thermally stable alternative to DAST for deoxyfluorination. |

| Tetrabutylammonium Fluoride | TBAF | Fluoride source for displacement of leaving groups. |

An alternative strategy involves the deoxofluorination of a carboxylic acid precursor. Reagents like sulfur tetrafluoride (SF₄), DAST, or Deoxo-Fluor can convert carboxylic acids into acyl fluorides, which can then be further reduced to the fluoromethyl group. researchgate.net The direct conversion of a carboxylic acid to a trifluoromethyl group is also possible under more forcing conditions with these reagents. While a specific example for 2-(hydroxymethyl)cyclobutanecarboxylic acid is not readily found, the deoxofluorination of other cyclobutane carboxylic acids has been reported. For example, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has been synthesized from 4-oxocyclobutane precursors, where a trifluoromethyl carbinol is formed and subsequently deoxygenated. beilstein-journals.org This suggests that a similar approach could be envisioned for the synthesis of this compound by starting with a suitably substituted cyclobutanecarboxylic acid.

Stereoselective and Chiral Synthesis of this compound

The control of stereochemistry is a critical aspect in the synthesis of this compound, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. The commercial availability of ((1S,2S)-2-(Trifluoromethyl)cyclobutyl)methanol indicates that stereoselective synthetic routes have been developed. nih.gov

A powerful strategy for the diversified synthesis of chiral fluorinated cyclobutane derivatives involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. This method provides access to chiral gem-difluorinated α-boryl cyclobutanes, which serve as versatile building blocks for a variety of enantioenriched fluorinated cyclobutane derivatives. beilstein-journals.org Although this doesn't directly yield a monofluoromethyl group, subsequent chemical transformations could potentially lead to the desired product.

Another approach to stereocontrol involves the use of chiral catalysts or auxiliaries in the key bond-forming steps. For instance, asymmetric [2+2] photocycloadditions can be employed to set the stereocenters of the cyclobutane ring. Furthermore, enzymatic resolutions or the use of chiral starting materials derived from the chiral pool can be effective strategies for obtaining enantiomerically pure products. The stereoselective reduction of a ketone precursor, such as (2-(hydroxymethyl)cyclobutyl) trifluoromethyl ketone, could also be a key step in establishing the desired stereochemistry at the carbinol center. While specific documented examples for the target molecule are scarce in peer-reviewed literature, the principles of asymmetric synthesis are broadly applicable.

Asymmetric Synthetic Routes for F-Substituted Stereocenters

The introduction of a fluoromethyl group to create a stereogenic center is a critical step in the synthesis of "this compound". The development of catalytic asymmetric methods for constructing C(sp³)–CH₂F stereocenters is a significant area of research. One prominent strategy involves the asymmetric hydrogenation of fluoromethylated olefins. For instance, various fluoromethylated olefins and vinyl fluorides can be successfully hydrogenated using specifically designed catalysts, yielding products with high enantiomeric excess. nih.gov An interesting aspect of this method is the observation of enantioconvergence, where both E and Z isomers of the starting olefin can be converted to the same favored enantiomer of the product. nih.gov

Another approach involves the diastereoselective monofluoromethylation of chiral auxiliaries, such as N-(tert-butylsulfinyl) aldimines or ketimines, using reagents like fluoromethyl phenyl sulfone. nih.gov While effective, these methods often necessitate complex reaction conditions. The asymmetric synthesis of related fluorinated cyclopropanes has also been extensively studied and provides insights into handling fluorinated building blocks. nih.gov These approaches often utilize rhodium-catalyzed cyclopropanation of fluorinated alkenes or chiral dioxaborolane-mediated zinc carbenoid reactions. nih.gov

For the synthesis of β-trifluoromethyl alcohols, a nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides has been developed to produce chiral α-trifluoromethylated ketones. nih.gov These ketones can then be reduced diastereoselectively to the desired alcohols, demonstrating a powerful one-pot procedure for creating adjacent stereocenters. nih.gov

Diastereoselective Control in Cyclobutane Formation

Achieving diastereoselective control in the formation of the substituted cyclobutane ring is paramount. Numerous methods have been developed for the synthesis of 1,3-difunctionalized cyclobutanes with specific stereochemistry. One such strategy involves a sequential C–H/C–C functionalization of readily available cyclobutyl aryl ketones. nih.govscispace.comnih.gov This process proceeds through a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C–C bond cleavage and functionalization to yield cis-1,3-difunctionalized cyclobutanes stereospecifically. nih.govscispace.comnih.gov

Another powerful technique is the Michael addition onto cyclobutenes. This method allows for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes from commercially available bromocyclobutanes. nih.govepfl.ch The strategy enables the efficient formation of various aminocyclobutane derivatives with good stereocontrol. nih.govepfl.ch

Rhodium-catalyzed reactions have also been employed for the diastereoselective synthesis of highly substituted cyclobutanes. One novel pathway involves the reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, proceeding through a concerted N–C bond formation and C–C bond cleavage. acs.org The use of a Rh(III) catalyst in conjunction with hexafluoroisopropanol (HFIP) is crucial for the formation of the cyclobutane ring with high diastereoselectivity. acs.org Furthermore, the ring-opening of bicyclo[1.1.0]butanes (BCBs) represents a direct and efficient route to polyfunctionalized cyclobutanes, often with high regio- and diastereoselectivity controlled by the choice of copper(I) or copper(II) catalytic systems. researchgate.net

Catalytic Enantioselective Methodologies

The development of catalytic enantioselective methods provides a direct pathway to chiral cyclobutane structures. Asymmetric transfer hydrogenation of cyclobutenediones has emerged as a robust method for the synthesis of various chiral four-membered carbocycles, including cyclobutenones and cyclobutanediols, with high stereoselectivities. acs.org

A significant advancement in this area is the rhodium-catalyzed asymmetric cross-coupling of cyclobutenes with arylboronic acids. nih.gov This reaction is initiated by an asymmetric carbometallation, and the resulting Rh-cyclobutyl intermediate can undergo further transformations like chain-walking or C-H insertion to produce a variety of chiral cyclobutane products. nih.gov This methodology has been successfully applied to the synthesis of drug candidates, highlighting its practical utility. nih.gov

Enantiomerically enriched cyclobutanes can also be constructed via a sequential process involving the Rh₂(S-NTTL)₄-catalyzed bicyclobutanation of t-butyl (E)-2-diazo-5-arylpent-4-enoates, followed by a copper-catalyzed homoconjugate addition. nih.gov This three-component, two-catalyst procedure can be conveniently performed in a single flask to generate densely functionalized cyclobutanes with high diastereo- and enantioselectivity. nih.gov

| Catalytic System | Reaction Type | Substrate | Product | Selectivity | Reference |

| Rh(III) / HFIP | C-C bond cleavage / Cyclization | 2-aryl quinazolinones and alkylidenecyclopropanes | Substituted cyclobutanes | High diastereoselectivity | acs.org |

| Rh₂(S-NTTL)₄ and Cu catalyst | Bicyclobutanation / Homoconjugate addition | t-butyl (E)-2-diazo-5-arylpent-4-enoates | Densely functionalized cyclobutanes | High ee and diastereoselectivity | nih.gov |

| Rh catalyst | Asymmetric carbometallation / Cross-coupling | Cyclobutenes and arylboronic acids | Chiral substituted cyclobutanes | High stereoselectivity | nih.gov |

| Ru(II)-Pheox catalyst | Asymmetric cyclopropanation | Alkenes and trifluoroethylamine hydrochloride | Trifluoromethyl cyclopropanes | Up to 99% yield, up to 97% ee | researchgate.net |

Synthetic Routes to Key Intermediates and Analogues of this compound

The synthesis of "this compound" and its analogues relies on the preparation of key intermediates, particularly functionalized cyclobutyl precursors.

Preparation of Functionalized Cyclobutyl Precursors

The synthesis of functionalized cyclobutane and cyclobutene (B1205218) derivatives serves as the foundation for building more complex molecules. A combination of photochemistry and catalysis provides a versatile entry to functionalized cyclobutenes. acs.org For example, the photochemical isomerization of 2-pyrone to a strained bicyclo[2.2.0] lactone, followed by palladium-catalyzed allylic alkylation, allows for the introduction of various nucleophiles with high diastereoselectivity. acs.org

Functionalized cyclobutene analogues can also be prepared through a concise route starting from 3-hydroxycyclobutane-1-carbonitrile. mdpi.com Subsequent tosylation and elimination steps can generate novel cyclobutene derivatives bearing functionalities suitable for further modification. mdpi.com Dichlorocyclobutenone acetals, accessible through the cycloaddition of dichloroketene (B1203229) and alkynes, can undergo selective Sₙ2' reactions with a range of nucleophiles to produce various functionalized cyclobutene derivatives in high yields. researchgate.net

The synthesis of cis-2-((fluoro)alkyl)cyclobutane-derived building blocks has been achieved on a decagram scale starting from commercially available chemicals. chemrxiv.org These routes provide access to target cyclobutylamines and carboxylic acids in a limited number of steps, which can then be further elaborated. chemrxiv.org

| Starting Material | Key Transformation(s) | Product | Reference |

| 2-Pyrone | Photochemical isomerization, Pd-catalyzed allylic alkylation | Functionalized cyclobutenes | acs.org |

| 3-Hydroxycyclobutane-1-carbonitrile | Tosylation, elimination | Functionalized cyclobutene derivatives | mdpi.com |

| Dichloroketene and alkynes | Cycloaddition, acetalization, Sₙ2' reaction | Functionalized cyclobutene derivatives | researchgate.net |

| Commercially available chemicals | Multi-step synthesis | cis-2-((Fluoro)alkyl)cyclobutylamines and carboxylic acids | chemrxiv.org |

Reactivity and Mechanistic Studies of 2 Fluoromethyl Cyclobutyl Methanol

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol and, as such, is expected to undergo typical alcohol reactions, including oxidation, reduction, and elimination. wikipedia.org However, the proximity of the electronegative fluorine atom and the strained cyclobutyl ring can modulate this reactivity.

The primary alcohol of (2-(Fluoromethyl)cyclobutyl)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

To (2-(Fluoromethyl)cyclobutyl)carbaldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are expected to selectively oxidize the primary alcohol to the corresponding aldehyde.

To 2-(Fluoromethyl)cyclobutanecarboxylic acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will likely oxidize the alcohol all the way to the carboxylic acid.

| Reactant | Oxidizing Agent | Expected Major Product |

| This compound | Pyridinium Chlorochromate (PCC) | (2-(Fluoromethyl)cyclobutyl)carbaldehyde |

| This compound | Potassium Permanganate (KMnO₄) | 2-(Fluoromethyl)cyclobutanecarboxylic acid |

Direct reduction of the hydroxymethyl group is generally not a feasible reaction under standard conditions. Alcohols are already in a relatively reduced state. However, it can be converted into a better leaving group, such as a tosylate, and then subjected to reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) to yield methyl(2-(fluoromethyl)cyclobutane).

Dehydration of this compound, typically under acidic conditions, is expected to lead to the formation of an alkene through an elimination reaction. masterorganicchemistry.comyoutube.com The mechanism for this reaction can proceed through either an E1 or E2 pathway. masterorganicchemistry.comlibretexts.orgyoutube.com Given the primary nature of the alcohol, an E2-like mechanism might be favored with a strong, non-nucleophilic base after converting the hydroxyl to a good leaving group. However, under acidic conditions, protonation of the hydroxyl group followed by loss of water would lead to a primary carbocation, which is highly unstable and likely to undergo rearrangement.

A plausible rearrangement would involve a 1,2-hydride shift or a ring-expansion to relieve the strain of the cyclobutyl ring, leading to a more stable secondary or tertiary carbocation. For instance, the initial primary carbocation could rearrange to a more stable cyclopropylcarbinyl-type cation or expand to a cyclopentyl cation. stackexchange.com The presence of the electron-withdrawing fluoromethyl group would destabilize any adjacent carbocation, potentially influencing the preferred rearrangement pathway.

Ring-Strain Induced Reactivity of the Cyclobutyl Moiety

The cyclobutyl ring in this compound possesses significant ring strain (approximately 26 kcal/mol). This strain can be a driving force for reactions that lead to ring-opening or rearrangement to less strained systems, such as cyclopentyl derivatives. stackexchange.comnih.gov In reactions involving carbocationic intermediates, the relief of this ring strain can facilitate ring expansion. For example, if a carbocation is formed on the carbon adjacent to the ring, a rearrangement involving the expansion of the four-membered ring to a five-membered ring is a distinct possibility.

Reaction Mechanisms and Pathways

The reaction mechanisms for this compound are varied and depend on the reaction conditions.

Carbocationic intermediates are central to several reactions of this compound, particularly in substitution (Sₙ1) and elimination (E1) reactions. libretexts.orgrsc.org The formation of a primary carbocation from the loss of a protonated hydroxyl group is energetically unfavorable. nih.gov However, if formed, it would be highly susceptible to rearrangement.

The presence of the fluorine atom, being the most electronegative element, significantly impacts the stability of any nearby carbocation. An α-fluorocarbocation is considerably more reactive and has a shorter lifetime than its non-fluorinated counterpart. nih.gov This high reactivity can open up novel chemical pathways. For instance, the formation of a carbocation at the carbon bearing the fluoromethyl group would be highly destabilized. Conversely, a carbocation at a different position on the ring would still be influenced by the inductive effect of the C-F bond.

Radical Pathways

While specific radical-initiated reactions of this compound are not extensively documented in dedicated studies, the reactivity can be inferred from the behavior of related systems. The generation of a radical on the cyclobutane (B1203170) ring or on the hydroxymethyl group can initiate a variety of transformations. For instance, hydroxyl radicals are known to react with cyclobutane, and the rate of such reactions has been measured. researchgate.net The presence of the fluoromethyl group is expected to influence the stability of adjacent radical centers. The high electronegativity of fluorine can destabilize a neighboring carbon radical through a strong inductive effect. rsc.org

Strategies for generating fluoromethyl radicals often involve the use of precursors where the fluoromethyl group is attached to a sulfur atom, which can then be activated via single-electron transfer (SET) pathways. acs.org These radicals can then participate in addition reactions or cascade cyclizations. acs.org In the context of this compound, a radical could potentially be generated at the tertiary carbon of the cyclobutane ring, leading to subsequent reactions. The kinetics of hydroxyl radical reactions with cyclopropane (B1198618) and cyclobutane have been investigated, providing a basis for understanding the reactivity of the cyclobutane core. researchgate.net

Ring-Opening and Ring-Closing Mechanisms

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions, particularly when intermediates such as carbocations or radicals are formed. While specific studies on this compound are limited, research on related cyclobutane derivatives provides valuable mechanistic insights. For instance, the ring-opening of cyclobutene (B1205218) radical cations has been shown to be influenced by solvent effects, with different pathways competing. acs.orgacs.org Computational studies on the electrocyclic ring-opening of substituted cyclobutenes suggest that the stability of the resulting diene and the transition state are critical factors. researchgate.netnih.gov

In the case of this compound, protonation of the hydroxyl group followed by loss of water would generate a primary carbocation. This unstable intermediate could readily undergo rearrangement, including ring expansion or opening, to form more stable carbocationic species. The fluoromethyl group would exert a significant electronic influence on these processes. The ring strain of cyclobutanes has been harnessed for selective ring-opening to synthesize linear aliphatic compounds, often initiated by the formation of a carbon radical. rsc.org The ring-opening of cyclopropanes and cyclobutanes can be achieved through hydrogenation or reaction with halogens. pharmaguideline.comhrpatelpharmacy.co.in

Conversely, ring-closing reactions to form the cyclobutane ring are often accomplished through cycloaddition reactions, which will be discussed in the next section.

Cycloaddition Mechanisms

The synthesis of cyclobutane derivatives frequently relies on [2+2] cycloaddition reactions. nih.gov These reactions can be initiated thermally or photochemically. nih.govacs.org The cycloaddition of two alkene molecules to form a cyclobutane ring is a classic example. researchgate.net In the context of synthesizing precursors to this compound, the cycloaddition of a fluorinated alkene with a suitable reaction partner would be a key step. For instance, the thermal cycloaddition of chlorotrifluoroethylene (B8367) with an allene (B1206475) proceeds via a stepwise mechanism involving a diradical intermediate. acs.org

Visible light-induced [2+2] photocycloaddition has been employed for the diastereoselective synthesis of trifluoromethylated cyclobutane derivatives. acs.org Electrochemical methods have also been developed for the [2+2] cycloaddition of alkene radical cations with styrenes to produce cyclobutanes. nih.govacs.org The mechanism of these reactions often involves the formation of a radical cation intermediate. nih.govacs.orgresearchgate.net The regioselectivity of these cycloadditions is a critical aspect, often governed by the electronic properties of the substituents on the reacting alkenes.

Electronic and Steric Influence of the Fluoromethyl Group on Reactivity

The fluoromethyl group (-CH2F) significantly modulates the reactivity of the cyclobutane ring and the methanol (B129727) moiety through a combination of electronic and steric effects.

Inductive and Resonance Effects

The high electronegativity of the fluorine atom makes the fluoromethyl group a strong electron-withdrawing group primarily through the inductive effect (-I effect). nbuv.gov.uamdpi.com This electron withdrawal deactivates the adjacent carbons, influencing the rates and regioselectivity of reactions involving carbocationic or radical intermediates. For instance, the inductive effect of fluorine atoms is a primary factor governing the acidic and basic properties of fluorinated cyclobutane derivatives. nbuv.gov.ua While the fluoromethyl group does not participate in resonance in the same way as a group with pi-electrons, hyperconjugation involving the C-F bond can play a role in stabilizing or destabilizing certain conformations and transition states.

Steric Hindrance and Conformational Bias

The steric bulk of the fluoromethyl group, while not as large as a trifluoromethyl group, is greater than that of a methyl group and can influence the approach of reagents and favor certain reaction pathways. mdpi.comresearchgate.net In cyclobutane systems, substituents can adopt axial or equatorial positions, and the fluoromethyl group can introduce a conformational bias. X-ray analysis of trifluoromethyl-substituted cyclobutanes has shown that the trifluoromethyl group often prefers an axial position. nih.gov This conformational preference can affect the stereochemical outcome of reactions. The steric hindrance of the fluoromethyl group can also impact the accessibility of the adjacent hydroxyl group in this compound, potentially slowing down reactions at this site. rsc.org

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the rates and mechanisms of chemical reactions, including those involving this compound. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction.

In reactions involving charged intermediates, such as carbocations or radical cations, polar solvents are generally favored as they can effectively solvate and stabilize these species. For example, the ring-opening of the cyclobutene radical cation shows a clear preference for a particular pathway in a polarizable continuum model of a solvent like chloroform. acs.org The dielectric constant of the solvent is a key parameter in this regard.

For reactions proceeding through nonpolar intermediates or transition states, nonpolar solvents may be more suitable. In some cases, solvent molecules can directly participate in the reaction mechanism, acting as a proton shuttle or a nucleophile. dntb.gov.ua The ability of a solvent to form hydrogen bonds can also be critical, particularly for reactions involving the hydroxyl group of this compound. The solvent can influence the acidity of the hydroxyl proton and its availability for reaction. The outcome of cycloaddition reactions can also be solvent-dependent, as seen in the solvent-controlled synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines. nbuv.gov.ua

Fluorinated Alcohols as Modifiers of Reactivity and Selectivity

Fluorinated alcohols are recognized for their ability to modify the course and efficiency of chemical reactions. wikipedia.orgyoutube.com These compounds, including structurally related molecules to this compound, can act as powerful yet non-nucleophilic promoters for a variety of transformations. Their unique properties stem from the strong electron-withdrawing nature of the fluorine atoms, which enhances the acidity and hydrogen-bond donating capability of the hydroxyl group. mpg.describd.com

In the context of this compound, the fluoromethyl group is expected to influence reactions at the hydroxyl center. For instance, in reactions proceeding through a carbocationic intermediate, such as SN1-type substitutions or rearrangements, the fluorinated alcohol can stabilize the transition state through its high ionizing power. chemistrysteps.com The cyclobutane ring itself is prone to ring-expansion reactions, especially when a carbocation is formed on an adjacent carbon. youtube.comchemistrysteps.commasterorganicchemistry.comstackexchange.com The solvolysis of cyclobutylmethyl derivatives often leads to a mixture of cyclobutyl and cyclopentyl products, indicating a complex interplay of carbocation stability and ring strain relief. stackexchange.com

One potential reaction pathway for this compound under acidic conditions is a ring expansion to form a cyclopentyl derivative. The initial protonation of the hydroxyl group followed by the loss of water would generate a primary carbocation. This unstable intermediate could then undergo a rapid rearrangement, driven by the relief of the inherent strain in the four-membered ring, to form a more stable tertiary cyclopentyl cation. youtube.comchemistrysteps.commasterorganicchemistry.com

Table 1: Comparison of General Reactivity of Alcohols and Fluorinated Alcohols

| Property | Standard Alcohols (e.g., Cyclobutylmethanol) | Fluorinated Alcohols (e.g., this compound) |

| OH Acidity | Lower | Higher |

| Nucleophilicity | Moderate | Low |

| Hydrogen Bond Donor Strength | Moderate | High |

| Promotion of Carbocation Formation | Less effective | More effective |

| Potential for Ring Expansion | Possible, dependent on conditions | Enhanced under acidic conditions due to stabilization of cationic intermediates |

Role of Hydrogen Bonding and Ionizing Power in Reaction Media

The properties of fluorinated alcohols as reaction media are largely dictated by their strong hydrogen-bonding capabilities and high ionizing power. mpg.describd.comchemistrysteps.com The electron-withdrawing fluorine atoms increase the partial positive charge on the hydroxyl hydrogen, making it a more potent hydrogen-bond donor. mpg.de This enhanced hydrogen-bonding ability allows fluorinated alcohols to activate electrophiles and stabilize anionic species and transition states.

For this compound, both intermolecular and potentially intramolecular hydrogen bonding can play a role. Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom could influence the conformational preference of the molecule. wikipedia.org However, the flexibility of the cyclobutane ring and the CH2F group may not lead to a strong, persistent intramolecular hydrogen bond compared to more rigid systems.

When used as a solvent or co-solvent, this compound would be expected to behave similarly to other well-studied fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). These solvents are known to significantly accelerate reactions that proceed through ionic intermediates due to their high ionizing power. chemistrysteps.com The ionizing power of a solvent reflects its ability to stabilize separated ion pairs.

Table 2: Solvent Properties of Common Alcohols and Fluorinated Alcohols

| Solvent | Dielectric Constant (ε) at 25°C | Ionizing Power (Y Scale) | Key Characteristics |

| Ethanol | 24.55 | -2.03 | Protic, nucleophilic |

| 2,2,2-Trifluoroethanol (TFE) | 26.67 | +1.05 | Protic, weakly nucleophilic, high H-bond donor strength |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 16.7 | +3.63 | Protic, very weakly nucleophilic, very high H-bond donor strength |

| This compound | Not available | Not available | Expected to be a polar, protic solvent with low nucleophilicity and significant hydrogen-bond donating ability |

Data for this compound is not available and is inferred based on the properties of structurally similar fluorinated alcohols.

Spectroscopic Characterization of 2 Fluoromethyl Cyclobutyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the complete structural assignment of (2-(Fluoromethyl)cyclobutyl)methanol. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to determine the precise connectivity and spatial arrangement of atoms. slideshare.netomicsonline.org While specific experimental data for this exact compound is not publicly available, a comprehensive analysis can be constructed based on established principles and data from structurally related fluorinated cyclobutanes. nih.govresearchgate.net

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The signals are influenced by adjacent electronegative atoms (fluorine and oxygen) and by spin-spin coupling with neighboring protons and the fluorine atom.

The protons of the fluoromethyl group (-CH₂F) are expected to appear as a doublet of triplets (dt) due to coupling with the single fluorine atom (a large doublet splitting, ²JH-F) and the adjacent methine proton on the cyclobutane (B1203170) ring. The hydroxymethyl protons (-CH₂OH) would likely appear as a doublet, coupling to their adjacent methine proton. The cyclobutane ring protons would present a complex set of multiplets in the range of approximately 1.5–2.8 ppm, with their shifts and multiplicities determined by their cis or trans relationship to the substituents and to each other. nih.govresearchgate.net The proton of the alcohol group (-OH) would typically appear as a broad singlet, the chemical shift of which is dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH ₂F | ~4.5 | dt | ²JH-F ≈ 47, ³JH-H ≈ 9 |

| -CH ₂OH | ~3.6 | d | ³JH-H ≈ 7 |

| Ring CH (adjacent to CH₂F) | ~2.5 - 2.8 | m | - |

| Ring CH (adjacent to CH₂OH) | ~2.3 - 2.6 | m | - |

| Other Ring CH₂ | ~1.5 - 2.2 | m | - |

Note: This table contains predicted data based on analogous compounds and general NMR principles. Actual experimental values may vary.

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a distinct signal. The chemical shifts are highly dependent on the carbon's local electronic environment.

The carbon of the fluoromethyl group (-C H₂F) is expected to show a large one-bond coupling to fluorine (¹JC-F), appearing as a doublet with a coupling constant of approximately 200-220 Hz. researchgate.net Its chemical shift would be significantly influenced by the attached fluorine, typically appearing around 80-90 ppm. The carbon of the hydroxymethyl group (-C H₂OH) would appear in the typical range for an alcohol, around 60-70 ppm. The cyclobutane ring carbons would resonate at higher field (e.g., 20-45 ppm), with the carbons bearing substituents being shifted further downfield. docbrown.info The carbon adjacent to the fluoromethyl group will also exhibit a smaller two-bond coupling to fluorine (²JC-F). blogspot.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -C H₂F | ~80 - 90 | d | ¹JC-F ≈ 200-220 |

| -C H₂OH | ~60 - 70 | s | - |

| Ring C H (adjacent to CH₂F) | ~35 - 45 | d | ²JC-F ≈ 20-25 |

| Ring C H (adjacent to CH₂OH) | ~35 - 45 | s | - |

Note: This table contains predicted data based on analogous compounds and general NMR principles. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique used to analyze organofluorine compounds, characterized by a wide range of chemical shifts that are very sensitive to the local molecular structure. aiinmr.comnumberanalytics.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.org For a primary alkyl fluoride (B91410) like the -CH₂F group in this compound, the chemical shift is expected in the range of -200 to -220 ppm relative to a standard like CFCl₃. wikipedia.org In a proton-coupled ¹⁹F spectrum, the signal would appear as a triplet due to coupling with the two adjacent protons (²JF-H).

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguous structural confirmation. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings within the molecule. Cross-peaks would connect signals from adjacent protons, for example, confirming the connectivity between the methine protons of the cyclobutane ring and the methylene (B1212753) protons of the fluoromethyl and hydroxymethyl groups, as well as couplings between the different ring protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for piecing together the molecular framework. For instance, HMBC would show a correlation from the protons of the -CH₂OH group to the cyclobutane carbon they are attached to, confirming the substituent's position. nih.gov

Cyclobutane rings are not planar and undergo a rapid "puckering" or ring-inversion process at room temperature. This conformational change interconverts axial and equatorial positions. For a substituted cyclobutane, this dynamic process can be studied using variable-temperature NMR. At low temperatures, the ring inversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the non-equivalent axial and equatorial protons, which would be averaged at room temperature. This analysis can provide valuable information about the energy barriers of ring inversion and the preferred conformation of the molecule.

In cases where ¹H NMR signals, particularly those of the cyclobutane ring protons, are heavily overlapped, Lanthanide Shift Reagents (LSRs) can be employed to improve spectral resolution. slideshare.netnumberanalytics.com These are paramagnetic lanthanide complexes, such as Eu(dpm)₃ or Eu(fod)₃, that act as Lewis acids. chemistnotes.com The alcohol's hydroxyl group can coordinate with the lanthanide ion, causing significant shifts in the resonance frequencies of nearby protons. chemistnotes.comslideshare.net The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide complex. Therefore, the protons of the hydroxymethyl group and the adjacent ring protons would experience the largest shifts, simplifying the complex multiplet patterns and aiding in their assignment. slideshare.net

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations. Each type of bond (e.g., O-H, C-H, C-O, C-F) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is expected to exhibit several key absorption bands. The most prominent of these would be a broad, strong absorption in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between molecules in the condensed phase. docbrown.info

The aliphatic C-H stretching vibrations of the cyclobutyl ring and the methylene groups are anticipated to appear as strong, sharp peaks in the 2850-3000 cm⁻¹ range. The presence of the fluorine atom, being highly electronegative, will influence the electron density of neighboring bonds. The C-F stretching vibration itself is expected to produce a strong absorption in the 1000-1400 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is predicted to be observed around 1050-1150 cm⁻¹. nist.gov

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations involving the entire molecular skeleton occur. docbrown.info This region for this compound would contain a unique pattern of peaks corresponding to various bending and rocking vibrations of the CH₂, CH, and C-C bonds of the cyclobutane ring.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-H | Stretching (sp³ hybridized) | 2850-3000 | Strong, Sharp |

| C-F | Stretching | 1000-1400 | Strong |

| C-O | Stretching | 1050-1150 | Medium to Strong |

| C-H | Bending | 1350-1480 | Variable |

This table contains predicted data based on the analysis of functional groups and is for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound (C₆H₁₁FO), the exact molecular weight can be calculated. The most abundant isotopes are ¹²C, ¹H, ¹⁹F, and ¹⁶O. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound.

Upon ionization, the molecular ion can undergo fragmentation. Plausible fragmentation pathways for this compound would include:

Loss of a water molecule ([M-18]⁺): A common fragmentation for alcohols, leading to the formation of a carbocation.

Loss of a fluoromethyl radical (•CH₂F): This would result in a fragment corresponding to the cyclobutylmethanol cation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of the cyclobutyl ring.

Ring cleavage: Fragmentation of the cyclobutane ring itself into smaller unsaturated fragments.

The relative abundance of these fragment ions would provide a fragmentation pattern that could be used to confirm the structure of the molecule.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment | Formula of Fragment |

|---|---|---|

| 118 | Molecular Ion [M]⁺ | [C₆H₁₁FO]⁺ |

| 100 | [M - H₂O]⁺ | [C₆H₉F]⁺ |

| 85 | [M - •CH₂F]⁺ | [C₅H₉O]⁺ |

| 87 | [M - •CH₂OH]⁺ | [C₅H₈F]⁺ |

This table contains predicted data based on common fragmentation patterns of alcohols and fluorinated compounds and is for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal of the compound, one can generate an electron density map from which the atomic positions can be determined with high precision. caltech.edu

While no crystal structure for this compound has been reported, a successful X-ray crystallographic analysis would provide a wealth of information. This would include:

Bond lengths: The precise distances between all bonded atoms (C-C, C-H, C-O, O-H, C-F).

Bond angles: The angles between adjacent bonds, which would define the geometry of the cyclobutane ring and the substituent groups.

Torsional angles: These angles would describe the conformation of the molecule, including the puckering of the cyclobutane ring and the orientation of the fluoromethyl and hydroxymethyl groups relative to the ring.

Intermolecular interactions: In the solid state, the molecules would be expected to pack in a specific arrangement stabilized by intermolecular forces. The most significant of these would likely be hydrogen bonds between the hydroxyl group of one molecule and the oxygen or fluorine atom of a neighboring molecule.

The ability to form a suitable single crystal is often the rate-limiting step in X-ray crystallography. nih.gov Assuming a suitable crystal could be grown, the data obtained would provide an unambiguous determination of the solid-state structure of this compound.

This table describes the type of data that would be generated from an X-ray crystallography experiment.

Computational Chemistry and Theoretical Investigations of 2 Fluoromethyl Cyclobutyl Methanol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying polyatomic molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. This approach offers a favorable balance between computational cost and accuracy.

A widely used functional for such calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation. inpressco.com This functional, often paired with a suitable basis set like 6-31G*, has been shown to provide reliable geometries and thermochemical data for a wide range of organic molecules. nih.govunimelb.edu.au For instance, studies on other substituted cyclobutane (B1203170) systems have successfully used DFT methods to analyze molecular structure and properties. researchgate.netmdpi.com A typical DFT calculation on (2-(Fluoromethyl)cyclobutyl)methanol would begin with geometry optimization to find the minimum energy structure, from which various electronic properties can be derived.

Table 1: Illustrative Electronic Properties of this compound Calculated with DFT (Note: These values are hypothetical examples based on typical results for similar organic molecules and are for illustrative purposes only.)

| Property | Value | Description |

| Total Energy | -445.67 Hartree | The total electronic energy of the optimized molecule. |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital, related to ionization potential. |

| LUMO Energy | +1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |

| HOMO-LUMO Gap | 8.7 eV | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy, which is crucial for benchmarking or when electron correlation effects are particularly important.

One common ab initio method is Møller-Plesset perturbation theory, particularly at the second order (MP2). The MP2 method improves upon the Hartree-Fock (HF) method by including a correction for electron correlation, which is neglected in HF theory. irdg.org This approach has been applied to study the structure and stability of related systems, such as cyclobutylmethyl cations, demonstrating its utility for molecules with strained rings. irdg.org Higher levels of theory, like the Gaussian-n (G3) theories, are composite methods that approximate a very high-level calculation through a series of smaller ones to achieve high accuracy for thermochemical data.

The accuracy of any quantum chemical calculation is dependent on both the chosen theoretical method (like DFT or MP2) and the basis set used to represent the molecular orbitals. A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals.

The Pople-style basis sets are commonly used, with 6-31G being a popular starting point. nih.gov The notation indicates how many basis functions are used for core and valence electrons. For greater accuracy and flexibility, this basis set is often augmented:

Polarization Functions (d,p): Indicated by (d,p) or **, these functions allow orbitals to change shape, which is critical for describing chemical bonds accurately. For example, the 6-31G(d,p) basis set is a standard for geometry optimizations. researchgate.net

Diffuse Functions (+): Indicated by a + or ++, these functions are important for describing systems with lone pairs, anions, or weak non-covalent interactions. irdg.org

For studies on cyclobutane derivatives, basis sets such as cc-pVDZ (correlation-consistent polarized valence double-zeta) have also been employed, offering a systematic way to approach the complete basis set limit. researchgate.netmdpi.com The choice of basis set is a trade-off between desired accuracy and computational cost, as shown in the illustrative table below.

Table 2: Illustrative Effect of Basis Set on Calculated Energy of this compound at the B3LYP Level (Note: These values are hypothetical and serve to demonstrate the trend of energy convergence as the basis set size increases. The absolute energy decreases as the basis set becomes more complete.)

| Basis Set | Number of Basis Functions (Approx.) | Relative Energy (kcal/mol) |

| STO-3G | 45 | +25.0 |

| 6-31G | 80 | +5.0 |

| 6-31G(d,p) | 120 | 0.0 (Reference) |

| 6-311++G(d,p) | 175 | -1.5 |

| cc-pVTZ | 250 | -2.1 |

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations focus on the properties of a single, static structure, molecules like this compound are flexible and exist as an ensemble of different spatial arrangements, or conformers. Conformational analysis and molecular dynamics are used to explore this dynamic behavior.

The potential energy surface (PES) is a mathematical landscape that maps the potential energy of a molecule as a function of its geometry. By exploring the PES, one can identify the stable conformers (local minima) and the transition states that connect them. For this compound, key degrees of freedom include the puckering of the cyclobutane ring and the rotation around the C-C and C-O single bonds of the side chain.

A common method for exploring the PES is a "relaxed scan," where specific dihedral angles are systematically rotated, and at each step, the rest of the molecule's geometry is optimized. This technique has been successfully used to find the minimum energy conformers of other complex cyclobutane derivatives. researchgate.netmdpi.com

The relative energies of the conformers identified from the PES scan determine their relative stabilities. The most stable conformer is the one with the lowest energy, and at thermal equilibrium, the population of each conformer is governed by the Boltzmann distribution.

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. A well-known example is keto-enol tautomerism. libretexts.org For this compound, which is a saturated alcohol lacking the necessary functional groups (like a carbonyl adjacent to a C-H bond), significant structural tautomerism is not expected under typical conditions. The molecule exists primarily in its alcohol form, and its dynamic behavior is dominated by conformational changes rather than tautomeric shifts. While proton transfer can occur in solution, this is a feature of its acid-base chemistry rather than the formation of a distinct neutral tautomer. youtube.com

Analysis of Cyclobutyl Ring Pucker and Dihedral Angles

For this compound, the key dihedral angles defining the ring pucker would be C1-C2-C3-C4 and C2-C3-C4-C1. Additionally, the dihedral angles involving the substituents, such as F-C5-C2-C1 (describing the orientation of the fluoromethyl group) and O-C6-C1-C2 (describing the orientation of the methanol (B129727) group), are crucial for understanding the steric and electronic interactions between the substituent groups and the ring. The puckering of the cyclobutane ring is often described by a puckering amplitude and a phase angle. These parameters can be derived from the endocyclic torsion angles.

Table 1: Illustrative Dihedral Angles for a Puckered Cyclobutane Ring

| Dihedral Angle | Definition | Illustrative Value (degrees) |

| C1-C2-C3-C4 | Describes the pucker along one side of the ring. | 25 |

| C2-C3-C4-C1 | Describes the pucker along the adjacent side. | -25 |

| C3-C4-C1-C2 | Describes the pucker along the opposite side. | 25 |

| C4-C1-C2-C3 | Describes the pucker along the remaining side. | -25 |

| F-C5-C2-C1 | Orientation of the fluoromethyl group relative to the ring. | Variable (e.g., gauche, anti) |

| O-C6-C1-C2 | Orientation of the methanol group relative to the ring. | Variable (e.g., gauche, anti) |

Note: The values in this table are for illustrative purposes to demonstrate the concept of ring puckering and are not based on specific calculations for this compound.

Treatment of Torsional Anharmonicity

The rotation around single bonds, particularly the C-C bonds of the substituents and the bonds within the flexible cyclobutyl ring, is subject to torsional strain. While the harmonic oscillator model is a common approximation for molecular vibrations, it can be insufficient for describing large-amplitude motions like torsions. Torsional anharmonicity, which accounts for the deviation from a simple parabolic potential, is crucial for accurately modeling the conformational energetics and thermodynamic properties of flexible molecules. umn.edursc.org

Electronic Structure and Reactivity Studies

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a suite of tools to probe the electronic environment of this compound, offering predictions about its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.govnih.gov

For this compound, the HOMO is likely to be localized on the oxygen atom of the hydroxyl group due to the presence of lone pairs. The LUMO, on the other hand, could be associated with the antibonding orbitals of the C-F or C-O bonds. The precise energies and spatial distributions of these orbitals would be determined by quantum chemical calculations.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Highest Occupied Molecular Orbital; associated with electron donation. |

| LUMO | 2.0 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |

| HOMO-LUMO Gap | 11.5 | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

Note: These energy values are hypothetical and serve to illustrate the concept of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.netresearchgate.net It is a powerful tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for protonation or interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential.

Charge Distribution Analysis (e.g., Mulliken Charges)

Understanding the distribution of partial atomic charges within a molecule is essential for predicting its polarity and intermolecular interactions. Mulliken population analysis is a method used in computational chemistry to estimate these partial charges based on the contribution of atomic orbitals to the molecular orbitals. wikipedia.orgchemrxiv.orguni-muenchen.de While Mulliken charges are known to be sensitive to the choice of basis set, they can provide a qualitative picture of charge distribution. wikipedia.org

For this compound, the oxygen and fluorine atoms are expected to carry significant negative partial charges due to their high electronegativity. The carbon atoms bonded to these heteroatoms, as well as the hydrogen of the hydroxyl group, would correspondingly bear positive partial charges.

Table 3: Illustrative Mulliken Charges

| Atom | Illustrative Mulliken Charge (a.u.) |

| O (hydroxyl) | -0.7 |

| H (hydroxyl) | +0.4 |

| F | -0.4 |

| C (bonded to O) | +0.2 |

| C (bonded to F) | +0.3 |

Note: These values are hypothetical and intended to illustrate the concept of Mulliken charge distribution.

Theoretical Hammett Parameters and Substituent Effects

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org While originally developed for benzene (B151609) derivatives, the concept of substituent effects can be extended to other molecular systems. Theoretical calculations can be used to determine Hammett-like parameters for various substituents, providing a quantitative measure of their electron-donating or electron-withdrawing nature. pitt.eduscience.govresearchgate.net

The fluoromethyl group (-CH2F) and the hydroxymethyl group (-CH2OH) on the cyclobutane ring will influence the electronic properties of the entire molecule. The fluoromethyl group is generally considered to be electron-withdrawing due to the inductive effect of the fluorine atom. The hydroxymethyl group can act as a weak electron-withdrawing group through induction but can also participate in hydrogen bonding. Computational studies can quantify these effects by calculating properties such as the pKa of the hydroxyl proton or the stability of a carbocation formed at a specific position on the ring, and correlating these with known substituent constants. chemrxiv.org

Computational Studies on Carbocation Stability

Theoretical investigations into the stability of carbocations derived from this compound are crucial for understanding its potential reaction mechanisms, particularly in acidic environments where the hydroxyl group can be protonated and subsequently lost as a water molecule. The presence of a fluorine atom, a highly electronegative element, significantly influences the stability of adjacent carbocationic centers.

Computational studies on analogous α-fluorocarbocations have shown that they are considerably more reactive and less stable than their non-fluorinated counterparts. nih.gov This inherent instability is due to the strong electron-withdrawing inductive effect of the fluorine atom, which destabilizes the electron-deficient carbocation. Density Functional Theory (DFT) calculations can be employed to model the structure and energetics of the (2-(fluoromethyl)cyclobutyl)methyl carbocation. These calculations would likely reveal a significant destabilization effect imparted by the fluorine atom.

To quantify this effect, the gas-phase stabilization energy can be calculated. It is anticipated that the (2-(fluoromethyl)cyclobutyl)methyl carbocation would be significantly less stable than the corresponding (2-(methyl)cyclobutyl)methyl carbocation. This has implications for reactions proceeding through a carbocation intermediate, potentially favoring alternative mechanistic pathways such as concerted reactions or rearrangements to avoid the formation of the unstable α-fluorocarbocation.

A hypothetical comparison of the calculated relative stabilities of related carbocations is presented in Table 1. The data illustrates the general trend of decreasing stability with the proximity of an electron-withdrawing fluorine atom.

| Carbocation | Predicted Relative Stability (kcal/mol) |

|---|---|

| (2-(Methyl)cyclobutyl)methyl carbocation | 0 (Reference) |

| (2-(Fluoromethyl)cyclobutyl)methyl carbocation | +15 to +25 |

Investigation of Non-Covalent Interactions (e.g., H…F Bonding)

Non-covalent interactions play a pivotal role in determining the conformational preferences and intermolecular associations of this compound. Of particular interest is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom (O-H···F). Such an interaction, if present, would significantly influence the molecule's three-dimensional structure and its physicochemical properties.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are powerful tools for identifying and characterizing these weak interactions. google.com These analyses can visualize and quantify the strength and nature of non-covalent interactions within the molecule. For this compound, these studies would likely investigate various conformers to determine the geometric and energetic favorability of an intramolecular H···F bond.

While fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, the proximity of the fluoromethyl and hydroxymethyl groups on the cyclobutane ring could facilitate such an interaction. mdpi.com The strength of this potential hydrogen bond would be relatively weak but could be sufficient to influence the conformational equilibrium. Studies on other fluorinated alcohols have explored similar intramolecular and intermolecular hydrogen bonding phenomena. google.comrsc.org

A summary of anticipated findings from a computational analysis of non-covalent interactions in this compound is provided in Table 2.

| Interaction Type | Potential Significance | Expected Energetic Contribution |

|---|---|---|

| Intramolecular O-H···F | Influences conformational preference | Weakly stabilizing (1-3 kcal/mol) |

| Intermolecular O-H···O | Dominant in condensed phases, leading to dimerization or oligomerization | Strongly stabilizing (5-8 kcal/mol) |

| Intermolecular C-H···F | Contributes to crystal packing and bulk properties | Very weakly stabilizing (<1 kcal/mol) |

Computational Prediction of Spectroscopic Parameters

The prediction of NMR chemical shifts through computational methods provides a powerful means of structure verification and interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govrsc.orgyoutube.com

For this compound, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be invaluable. The ¹⁹F NMR chemical shift is particularly sensitive to the local electronic environment. numberanalytics.com Calculations would likely be performed on an optimized geometry of the molecule, and solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM). researchgate.net

The predicted chemical shifts can be compared to experimental values to confirm the structure or to aid in the assignment of complex spectra. Discrepancies between calculated and experimental shifts can often be rationalized in terms of conformational dynamics or specific solvent-solute interactions not fully captured by the computational model.

A hypothetical table of predicted NMR chemical shifts for this compound is presented below, based on typical values for similar structural motifs.

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Influencing Factors |

|---|---|---|

| ¹H (CH₂F) | 4.3 - 4.7 | Deshielding by fluorine |

| ¹H (CH₂OH) | 3.5 - 3.9 | Deshielding by oxygen |

| ¹³C (CH₂F) | 80 - 90 | Strong deshielding by fluorine |

| ¹³C (CH₂OH) | 60 - 70 | Deshielding by oxygen |

| ¹⁹F | -210 to -230 | Aliphatic fluoride (B91410) environment |

Theoretical calculations of vibrational frequencies are instrumental in the analysis and assignment of infrared (IR) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. These frequencies correspond to the fundamental vibrational modes of the molecule.

For this compound, the predicted IR spectrum would exhibit characteristic bands for the O-H stretch, C-H stretches, C-F stretch, and various bending and deformation modes of the cyclobutane ring. ifo.lviv.uadtic.mildtic.mildocbrown.info The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.

These theoretical predictions can aid in the identification of specific vibrational modes and can be particularly useful for distinguishing between different conformers or isomers, as their IR spectra will have unique fingerprints.

Table 4 presents a selection of predicted characteristic vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch | 3600 - 3650 (free), 3200 - 3500 (H-bonded) | Strong, Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O stretch | 1000 - 1100 | Strong |

| C-F stretch | 1050 - 1150 | Strong |

| Cyclobutane ring modes | 800 - 1250 | Variable |

Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netacs.orgmdpi.comrespectprogram.org By calculating the excitation energies and oscillator strengths, a theoretical spectrum can be generated.

For this compound, which is an aliphatic alcohol, significant absorptions are expected only in the far-UV region. The primary electronic transitions would likely be of the n → σ* and σ → σ* type, involving the non-bonding electrons on the oxygen and fluorine atoms and the electrons in the C-O, C-F, and C-C sigma bonds. These transitions are typically high in energy, corresponding to short wavelengths.

TD-DFT calculations can provide insight into the nature of the excited states and the influence of the fluoromethyl and hydroxymethyl substituents on the electronic structure of the cyclobutane ring. The results of such calculations would be useful in photochemistry studies and for understanding the molecule's behavior upon interaction with UV radiation.

A summary of the expected theoretical electronic absorption data for this compound is provided in Table 5.

| Transition Type | Predicted λmax (nm) | Relative Intensity (Oscillator Strength) |

|---|---|---|

| n → σ* (O) | ~180 - 200 | Weak |

| n → σ* (F) | ~160 - 180 | Weak |

| σ → σ* | <160 | Strong |

Theoretical Modeling of Solvent Effects and Kinetic Studies

The influence of the solvent on the properties and reactivity of this compound can be effectively modeled using computational methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is an efficient way to account for bulk solvent effects. aip.orgyoutube.com For more specific interactions, such as hydrogen bonding with solvent molecules, an explicit solvent model, where a small number of solvent molecules are included in the calculation, may be more appropriate. nih.gov

Fluorinated alcohols are known to have unique solvent properties, and understanding how this compound interacts with different solvents is important for predicting its behavior in various chemical environments. rsc.orgresearchgate.net

Theoretical kinetic studies can be performed to investigate the reaction mechanisms and predict the rate constants of reactions involving this compound. By locating the transition state structures and calculating the activation energies for different reaction pathways, the most favorable mechanism can be identified. For example, computational studies could compare the energetics of an SN1 versus an SN2 reaction at the carbon bearing the hydroxyl group.

Table 6 outlines the types of computational models that could be applied to study the solvent effects and reaction kinetics of this compound.

| Study Type | Computational Method | Information Gained |

|---|---|---|

| Solvation Free Energy | Implicit Solvent Models (e.g., PCM, SMD) | Thermodynamic stability in different solvents |

| Specific Solute-Solvent Interactions | Explicit Solvent Models (microsolvation) | Structure and strength of hydrogen bonds with solvent |

| Reaction Kinetics | Transition State Theory with DFT | Activation energies, reaction rates, and mechanistic pathways |

Chemical Derivatization Strategies for 2 Fluoromethyl Cyclobutyl Methanol

Methodologies for Targeted Functional Group Derivatization

The primary hydroxyl group of (2-(Fluoromethyl)cyclobutyl)methanol is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Key strategies include esterification, etherification, and oxidation, each yielding products with distinct chemical characteristics.

Esterification: The conversion of this compound to its corresponding esters is a common derivatization strategy. This is typically achieved by reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640) under appropriate catalytic conditions. For instance, the reaction with acetic anhydride in the presence of a base like pyridine (B92270) or a catalytic amount of acid can yield (2-(Fluoromethyl)cyclobutyl)methyl acetate. The reaction conditions can be tailored to achieve high yields, and the resulting esters often exhibit increased volatility, making them more suitable for gas chromatography.

Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.comfluorine1.rulumenlearning.comfrancis-press.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. libretexts.orgmasterorganicchemistry.comfluorine1.rulumenlearning.comfrancis-press.com For example, reacting the sodium salt of this compound with methyl iodide would yield (2-(Fluoromethyl)cyclobutyl)methyl methyl ether. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions. masterorganicchemistry.com

Oxidation: The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to selectively oxidize a primary alcohol to an aldehyde without further oxidation to a carboxylic acid. Pyridinium (B92312) chlorochromate (PCC) is a widely used reagent for this transformation. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent the formation of the hydrate, which could be further oxidized. libretexts.orgmasterorganicchemistry.com The product of this reaction would be (2-(Fluoromethyl)cyclobutyl)carbaldehyde.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as those used in the Jones oxidation (a solution of chromium trioxide in aqueous sulfuric acid), will oxidize the primary alcohol to a carboxylic acid. chemrxiv.orgresearchgate.net This reaction proceeds through an aldehyde intermediate which is then further oxidized. The final product is (2-(Fluoromethyl)cyclobutyl)carboxylic acid.

The following table summarizes these key derivatization reactions:

| Derivatization Strategy | Reagents and Conditions | Product |

| Esterification | Acetic anhydride, pyridine | (2-(Fluoromethyl)cyclobutyl)methyl acetate |

| Etherification | 1. Sodium hydride2. Methyl iodide | (2-(Fluoromethyl)cyclobutyl)methyl methyl ether |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), dichloromethane | (2-(Fluoromethyl)cyclobutyl)carbaldehyde |

| Oxidation to Carboxylic Acid | Chromium trioxide, sulfuric acid, water (Jones reagent) | (2-(Fluoromethyl)cyclobutyl)carboxylic acid |

Utility in Enhanced Analytical Techniques

Chemical derivatization of this compound plays a pivotal role in enhancing its detectability and separation in various analytical techniques, particularly in gas chromatography-mass spectrometry (GC-MS).

The primary alcohol in the parent compound is polar and can lead to poor peak shape and tailing in GC analysis due to interactions with the stationary phase. Derivatization to a less polar species, such as an ester or an ether, increases the volatility and reduces these interactions, resulting in sharper, more symmetrical peaks and improved chromatographic resolution.

Silylation for GC-MS Analysis: A common and highly effective derivatization technique for compounds containing active hydrogens, such as alcohols, is silylation. nih.govyoutube.com This involves reacting the alcohol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.com

The resulting trimethylsilyl ether of this compound is significantly more volatile and thermally stable than the parent alcohol. This enhanced volatility allows for analysis at lower temperatures, reducing the risk of thermal degradation in the GC inlet.

In mass spectrometry, the TMS derivative often provides a more informative fragmentation pattern. The presence of the silicon atom can direct fragmentation in a predictable manner, leading to characteristic ions that aid in structural elucidation and confirmation. For example, the mass spectrum of the TMS derivative would be expected to show a prominent ion corresponding to the loss of a methyl group from the silicon atom (M-15), which is a characteristic fragmentation of TMS ethers.

The table below outlines the benefits of silylation for the GC-MS analysis of this compound:

| Analytical Parameter | Before Derivatization | After Silylation |

| Volatility | Low | High |

| GC Peak Shape | Broad, tailing | Sharp, symmetrical |

| Thermal Stability | Moderate | High |

| MS Fragmentation | May be complex | Often more predictable and informative |

| Detection Limit | Higher | Lower |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.